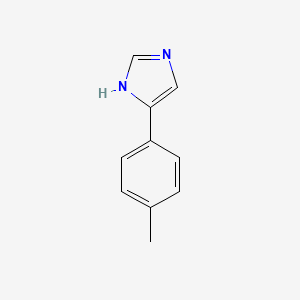

4-(4-Methylphenyl)imidazole

Descripción general

Descripción

4-(4-Methylphenyl)imidazole (4-MIPI) is an organic compound that has been studied in recent years due to its potential medical and industrial applications. It is a derivative of imidazole, a five-membered heterocyclic aromatic compound, with a methyl group attached to the fourth position of the benzene ring. 4-MIPI has been studied for its potential use as a pharmaceutical agent, as a corrosion inhibitor, and as a catalyst for the synthesis of other compounds. We will also discuss potential future directions of research for 4-MIPI.

Aplicaciones Científicas De Investigación

Fuel Cell Technology

4-(4-Methylphenyl)imidazole derivatives have been explored in the field of fuel cell technology. For instance, imidazole and 1-methyl imidazole have been used as additives in polybenzimidazole equilibrated with phosphoric acid, demonstrating their potential as high-temperature proton-conducting polymer electrolytes. The presence of these compounds significantly affects the conductivity of membranes, a critical factor in the performance of fuel cells (Schechter & Savinell, 2002).

Corrosion Inhibition

The compound and its derivatives are also notable for their role in corrosion inhibition, particularly in protecting metals like copper. Studies have shown that imidazole derivatives, including 4-methyl-1-phenyl imidazole, can significantly enhance the inhibiting efficiency in chloride media as the solution pH increases. This effect is attributed to the stronger adsorption of the neutral imidazole molecule at higher pH values (Ćurković, Stupnišek-lisac, & Takenouti, 2010). Moreover, the interaction of imidazole derivatives with copper has been studied extensively, revealing that certain derivatives like 1-(p-tolyl)-4-methylimidazole exhibit high inhibitory efficiency, thereby offering a protective layer against corrosion (Gašparac, Martin, & Stupnišek-lisac, 2000).

Molecular Docking and Pharmaceutical Applications

Imidazole derivatives have been subject to molecular docking studies to understand their potential in pharmaceutical applications. For instance, a study on the molecular docking of imidazole compounds to the active site of Candida albicans dihydrofolate reductase showed that these molecules bind tightly to the target protein, indicating potential use in antifungal or antimicrobial therapies (Jayashree et al., 2019).

Biological and Chemical Studies

The structural and biological properties of imidazole derivatives have been a subject of interest. One study focused on the synthesis and characterization of a specific imidazole derivative, revealing its significant biological activities like antimicrobial and anticancer properties (Ramanathan, 2017).

Propiedades

IUPAC Name |

5-(4-methylphenyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-11-7-12-10/h2-7H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGFZUOECZAJFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371711 | |

| Record name | 5-(4-methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

670-91-7 | |

| Record name | 5-(4-methylphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

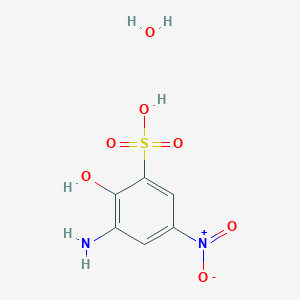

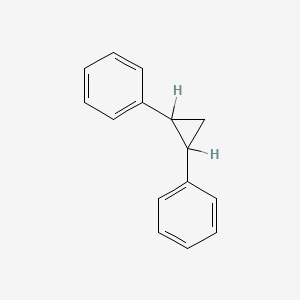

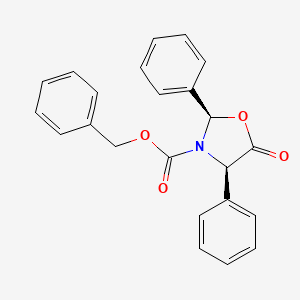

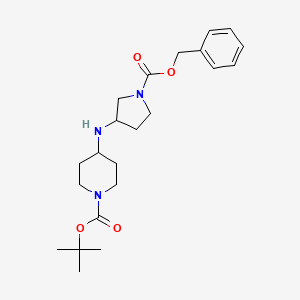

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)